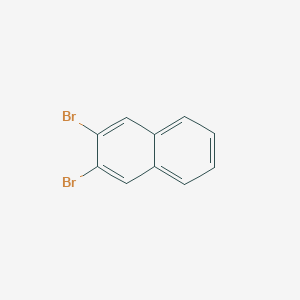

2,3-Dibromonaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTILXPRQNNYDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157372 | |

| Record name | Naphthalene, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13214-70-5 | |

| Record name | 2,3-Dibromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromonaphthalene CAS 13214-70-5 properties

An In-Depth Technical Guide to 2,3-Dibromonaphthalene (CAS 13214-70-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound (CAS 13214-70-5). The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Physicochemical Properties

This compound is a dihalogenated polycyclic aromatic hydrocarbon.[1] It presents as a white to pale yellow solid, typically in powder or crystal form.[2][3] This compound is stable under recommended storage conditions, which include keeping it in a dry, well-ventilated place at room temperature.[2] While sparingly soluble in water, it demonstrates better solubility in organic solvents like ethanol (B145695) and ether.[3]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13214-70-5 | [4][5][6] |

| Molecular Formula | C₁₀H₆Br₂ | [4][5][6] |

| Molecular Weight | 285.96 g/mol | [5][7] |

| Appearance | White to Pale Yellow Powder/Crystals | [2] |

| Melting Point | 142 °C | [2] |

| Boiling Point | 341.7 °C | [2] |

| Predicted Density | 1.83 g/cm³ | [7] |

| IUPAC Name | This compound | [8] |

| InChI | InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | [4][6] |

| InChIKey | GTILXPRQNNYDHT-UHFFFAOYSA-N | [4][6] |

| SMILES | BrC1=CC2=C(C=C1Br)C=CC=C2 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[4][9]

Table 2: Summary of Spectroscopic Data

| Spectroscopic Technique | Key Features | Source(s) |

| Mass Spectrometry (EI) | Molecular ion peaks corresponding to the isotopic distribution of two bromine atoms. | [4][8] |

| Infrared (IR) Spectroscopy | Data available from the NIST/EPA Gas-Phase Infrared Database. | [9][10] |

| ¹H NMR Spectroscopy | Spectral data is available. | [11] |

| ¹³C NMR Spectroscopy | Spectral data is available. | [8] |

Synthesis and Reactivity

Synthesis

A documented method for synthesizing this compound involves the following steps:

-

Preparation of 1,4-diamino-2,3-dibromonaphthalene : This intermediate is prepared by the bromination of 1,4-diaminonaphthalene.[12]

-

Diazotization and Removal of Amino Groups : The 1,4-diamino-2,3-dibromonaphthalene is treated with a mixture of CuSO₄·5H₂O, ethanol, and concentrated sulfuric acid. A sodium nitrite (B80452) aqueous solution is then added dropwise at a controlled temperature.[12]

-

Purification : The crude product is obtained via suction filtration and can be further purified by recrystallization from ethyl acetate (B1210297) to achieve a purity of ≥99.5%.[12]

Reactivity

The bromine substituents on the naphthalene (B1677914) ring make this compound a valuable intermediate in organic synthesis. These bromine atoms can participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions, to form more complex polycyclic aromatic hydrocarbons and other functionalized molecules.[1] It is a key intermediate for further annulation onto the existing aromatic ring.[13]

Applications in Research and Drug Development

This compound serves as a versatile building block in several areas of research:

-

Organic Electronics : It is used in the synthesis of more complex structures for applications in organic electronics.[1] Its ordered crystal structure, characterized by a herringbone packing pattern, makes it a suitable host for fluorescent polycyclic aromatic hydrocarbon molecules.[1]

-

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : As an isomer of dibromonaphthalene, it is a useful intermediate for synthesizing larger PAHs and materials for organic photovoltaics.[1]

-

Chemical Sensing : Derivatives of brominated naphthoquinones, which can be synthesized from related precursors, have been reported to detect various metal ions.[14] Although direct biological activity data for this compound is limited, naphthalene derivatives, in general, are explored for various biological activities, including anticancer and antimicrobial properties.[15][16]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation.[8] It is advised to avoid inhalation, ingestion, and contact with skin and eyes, and to use it in a well-ventilated area with appropriate personal protective equipment.[2]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |

Source:[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method.[12]

-

Reaction Setup : In a suitable reaction vessel, mix 1,4-diamino-2,3-dibromonaphthalene with CuSO₄·5H₂O.

-

Solvent Addition : Add ethanol as the solvent.

-

Acidification : Add concentrated sulfuric acid to the mixture.

-

Heating : Heat the reaction mixture to 65 ± 10 °C.

-

Diazotization : Slowly add a sodium nitrite aqueous solution dropwise while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring : Stir the mixture and monitor the reaction progress.

-

Isolation : Upon completion, isolate the crude this compound product by suction filtration.

-

Purification : Recrystallize the crude product from ethyl acetate. Heat the mixture to reflux, then cool to 2-20 °C to induce crystallization.

-

Drying : Dry the obtained crystals to yield pure this compound.

Protocol 2: General Procedure for NMR Spectroscopic Analysis

This is a generalized protocol and may require optimization.[17]

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Use a standard single-pulse sequence on a 300 MHz or higher spectrometer.

-

Set the spectral width to cover the expected aromatic proton region (e.g., -2 to 12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected aromatic carbon region (e.g., 0 to 160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct and baseline correct the spectrum.

-

Calibrate the chemical shift using the residual solvent peak as a reference.

-

Visualizations

Caption: Key aspects of this compound.

Caption: Simplified synthesis workflow.

Caption: Spectroscopic analysis workflow.

References

- 1. ossila.com [ossila.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. CAS 13214-70-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. Naphthalene, 2,3-dibromo- | CAS 13214-70-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(13214-70-5) 1H NMR spectrum [chemicalbook.com]

- 12. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. benchchem.com [benchchem.com]

physical and chemical properties of 2,3-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dibromonaphthalene, a key intermediate in the synthesis of advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information for their work.

Chemical Identity and Physical Properties

This compound is a dihalogenated polycyclic aromatic hydrocarbon. It is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a naphthalene (B1677914) ring substituted with two bromine atoms at the 2 and 3 positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Br₂ | [2] |

| Molecular Weight | 285.96 g/mol | [2] |

| CAS Number | 13214-70-5 | [2] |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 142 °C | [1] |

| Boiling Point | 341.7 °C (Predicted) | No primary source found |

| Purity | >98% | [1] |

Solubility

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble |

| Ethers (e.g., Tetrahydrofuran, Diethyl ether) | Soluble |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Moderately Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Sparingly Soluble |

| Water | Insoluble |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

Table 3: 1H and 13C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.5-7.9 | m | Aromatic Protons | |

| ¹³C NMR | ~120-135 | Aromatic Carbons |

Note: Specific peak assignments from experimental data were not available in the searched literature. The provided ranges are typical for aromatic compounds of this type.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 1500-1600 | Aromatic C=C stretch |

| ~750 | C-Br stretch |

Note: This represents typical absorption bands. Detailed peak lists can be found in spectral databases such as the NIST WebBook.[3]

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 284, 286, 288 | Molecular ion peaks (M, M+2, M+4) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 205, 207 | [M-Br]⁺ fragment |

| 126 | [M-2Br]⁺ fragment |

Note: The characteristic isotopic pattern of bromine is a key feature in the mass spectrum of this compound.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 1,4-diamino-2,3-dibromonaphthalene followed by a Sandmeyer-type reaction.[5]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Diazotization: 1,4-Diamino-2,3-dibromonaphthalene is dissolved in an ethanol solution containing concentrated sulfuric acid and copper(II) sulfate (B86663) pentahydrate. The mixture is heated to approximately 65 °C.

-

Sandmeyer Reaction: The solution is then cooled to 0-5 °C, and an aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature.

-

Work-up: After the addition is complete, the reaction mixture is stirred at 0-5 °C. The resulting precipitate, crude this compound, is collected by suction filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) to yield high-purity this compound (≥99.5%).[5]

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bonds.

-

Cross-Coupling Reactions: The bromine substituents can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

-

Intermediate in Materials Science: It is a key intermediate in the synthesis of organic electronic materials.[1] Its rigid naphthalene core and the potential for functionalization make it suitable for creating materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

-

Host for Fluorescent Molecules: The crystal structure of this compound exhibits a herringbone packing, making it an effective host matrix for single-molecule spectroscopy studies of fluorescent polycyclic aromatic hydrocarbons.[1]

Caption: Key application areas of this compound.

Toxicological and Safety Information

Comprehensive toxicological data for this compound is limited. The available safety data sheets indicate that it causes skin and eye irritation.[2] There is a lack of specific data on its carcinogenicity, mutagenicity, and reproductive toxicity.

Table 6: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

Source: European Chemicals Agency (ECHA)[2]

Due to the lack of specific toxicological studies on this compound, it is prudent to handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

For context, the toxicology of the parent compound, naphthalene, has been more extensively studied. Naphthalene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[6] However, the toxicological profile of this compound may differ significantly due to the presence of the bromine substituents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of materials science, particularly for the development of organic electronic devices. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis and reactivity, and highlighted the current state of its toxicological assessment. While there are gaps in the quantitative solubility and comprehensive toxicological data, the information presented here provides a solid foundation for researchers and scientists working with this compound. Further research into its quantitative properties and biological effects would be beneficial for expanding its applications and ensuring its safe handling.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide on the Molecular Structure and Geometry of 2,3-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 2,3-Dibromonaphthalene, a key intermediate in the synthesis of complex organic molecules. This document summarizes experimental and computational data, details the methodologies for these analyses, and presents a visual representation of the molecular structure.

Core Molecular Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₆Br₂.[1][2] Its molecular weight is approximately 285.96 g/mol .[1][2] The molecule consists of a naphthalene (B1677914) core with two bromine atoms attached to the second and third carbon atoms of one of the aromatic rings.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction studies and further investigated using computational chemistry methods.

Experimental Data from X-ray Crystallography

The crystal structure of this compound has been experimentally determined and is available in the Crystallography Open Database (COD) under the entry number 7227444. This data originates from a 2017 study by Białkowska and colleagues, which detailed the herringbone packing of the molecules in the crystal lattice.[3][4] The crystal system is orthorhombic with the space group P bca.[4]

The following tables summarize the key bond lengths, bond angles, and dihedral angles derived from the X-ray crystallography data.

Table 1: Selected Bond Lengths of this compound (from X-ray Crystallography)

| Bond | Length (Å) |

| C(2)-Br(1) | 1.905 |

| C(3)-Br(2) | 1.903 |

| C(1)-C(2) | 1.382 |

| C(2)-C(3) | 1.411 |

| C(3)-C(4) | 1.381 |

| C(4)-C(10) | 1.415 |

| C(1)-C(9) | 1.418 |

| C(9)-C(10) | 1.423 |

| C(5)-C(10) | 1.413 |

| C(5)-C(6) | 1.368 |

| C(6)-C(7) | 1.408 |

| C(7)-C(8) | 1.366 |

| C(8)-C(9) | 1.417 |

Table 2: Selected Bond Angles of this compound (from X-ray Crystallography)

| Angle | Value (°) |

| Br(1)-C(2)-C(1) | 119.9 |

| Br(1)-C(2)-C(3) | 119.8 |

| Br(2)-C(3)-C(2) | 119.7 |

| Br(2)-C(3)-C(4) | 119.9 |

| C(1)-C(2)-C(3) | 120.3 |

| C(2)-C(3)-C(4) | 120.4 |

| C(3)-C(4)-C(10) | 121.2 |

| C(4)-C(10)-C(9) | 118.4 |

| C(1)-C(9)-C(10) | 118.8 |

| C(10)-C(9)-C(8) | 122.9 |

| C(9)-C(8)-C(7) | 120.4 |

| C(8)-C(7)-C(6) | 120.1 |

| C(7)-C(6)-C(5) | 120.5 |

| C(6)-C(5)-C(10) | 121.0 |

| C(4)-C(10)-C(5) | 122.8 |

| C(1)-C(9)-C(8) | 118.3 |

Table 3: Selected Dihedral Angles of this compound (from X-ray Crystallography)

| Dihedral Angle | Value (°) |

| Br(1)-C(2)-C(3)-Br(2) | -1.1 |

| C(1)-C(2)-C(3)-C(4) | -0.1 |

| C(2)-C(3)-C(4)-C(10) | 0.4 |

| C(3)-C(4)-C(10)-C(9) | -0.3 |

| C(4)-C(10)-C(9)-C(1) | -0.2 |

| C(10)-C(9)-C(1)-C(2) | 0.4 |

| C(9)-C(1)-C(2)-C(3) | -0.2 |

Note: The atom numbering scheme used in these tables is based on the crystallographic data.

Computational Data from Density Functional Theory (DFT)

While a specific computational study providing the optimized geometry of this compound was not identified in the literature search, the following table presents typical bond lengths and angles that would be expected from a Density Functional Theory (DFT) calculation at the B3LYP/6-31G(d) level of theory, a common method for such molecules. These values are based on established principles of computational chemistry.

Table 4: Predicted Bond Lengths and Angles of this compound (from DFT B3LYP/6-31G(d) - Representative)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) | ~1.39 - 1.42 Å |

| C-H Bond Length | ~1.08 Å |

| C-C-C Angle | ~120° |

| C-C-Br Angle | ~120° |

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound via single-crystal X-ray diffraction involves the following key steps:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically through slow evaporation of a saturated solution in an appropriate organic solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a precise three-dimensional model of the molecule.

Density Functional Theory (DFT) Geometry Optimization

A computational study to determine the optimized geometry of this compound would typically follow this protocol:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For molecules of this type, Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost.

-

Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the atomic coordinates. This process continues until a stationary point on the potential energy surface is found, which corresponds to the most stable, or optimized, geometry of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the connectivity of atoms in the this compound molecule.

Caption: 2D representation of the this compound molecular structure.

References

Crystal Structure of 2,3-Dibromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 2,3-Dibromonaphthalene, a key intermediate in the synthesis of complex organic molecules. This document details the crystallographic parameters, experimental protocols for its synthesis and crystal growth, and an analysis of its molecular packing, offering valuable insights for professionals in materials science and drug development.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P b c a. The fundamental crystallographic data are summarized in the table below, providing a quantitative basis for understanding the solid-state arrangement of this molecule.

| Parameter | Value |

| Chemical Formula | C₁₀H₆Br₂ |

| Formula Weight | 285.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | |

| a | 11.692 Å |

| b | 7.545 Å |

| c | 20.193 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Cell Volume | 1780.5 ų |

| Z (molecules per unit cell) | 8 |

| Calculated Density | 2.135 g/cm³ |

| Radiation Type | MoKα |

| Wavelength | 0.71073 Å |

| Temperature | 100(2) K |

| R-factor | 0.0632 |

Data sourced from the Crystallography Open Database (COD) entry 7227444, which references the primary study by Białkowska et al. (2017)[1].

Molecular Packing and Intermolecular Interactions

X-ray diffraction analysis reveals that this compound molecules adopt a herringbone packing arrangement in the crystal lattice[2]. This packing motif is common for polycyclic aromatic hydrocarbons and is driven by a combination of weak, directional intermolecular forces. The key interactions governing the crystal structure include C–H⋯π interactions, C–H⋯Br contacts, and Br⋯Br halogen bonding. These non-covalent interactions dictate the orientation of the molecules relative to one another, leading to the observed ordered structure. The planarity of the naphthalene (B1677914) core is a significant factor in facilitating this efficient packing.

Experimental Protocols

The successful determination of the crystal structure of this compound relies on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The following sections detail the methodologies employed.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 1,4-diaminonaphthalene. The final product is typically purified by zone-refining to achieve the high purity necessary for single crystal growth.

A representative synthesis involves the following key transformations:

-

Bromination of 1,4-Diaminonaphthalene: 1,4-Diaminonaphthalene is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent like dichloromethane (B109758) (DCM) to yield 1,4-diamino-2,3-dibromonaphthalene.

-

Deamination: The resulting 1,4-diamino-2,3-dibromonaphthalene undergoes a deamination reaction. This is typically achieved by diazotization with sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) and a reducing agent (e.g., ethanol), which replaces the amino groups with hydrogen atoms to form crude this compound.

-

Purification: The crude product is then purified through recrystallization, for example, from ethyl acetate, followed by zone-refining to obtain ultra-pure this compound.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction were grown by sublimation[3].

-

Material: Zone-refined this compound.

-

Method: Sublimation under a controlled atmosphere.

-

Atmosphere: Approximately 0.2 bar of argon gas.

-

Result: Thin, plate-like single crystals.

This method allows for the slow and ordered deposition of molecules from the gas phase onto a growing crystal lattice, minimizing defects and leading to well-defined single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction. The following provides a general overview of the experimental workflow.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation) and a detector. Data are typically collected over a range of crystal orientations.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Relationships in Crystal Packing

The herringbone packing of this compound can be understood as a logical consequence of the molecule's structure and the non-covalent interactions at play.

The planarity of the aromatic system favors stacking interactions, while the steric and electronic nature of the bromine atoms influences the specific orientation of adjacent molecules, leading to the characteristic herringbone arrangement. This ordered packing is directly reflected in the macroscopic properties of the crystal, including its morphology and thermal stability.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromonaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dibromonaphthalene and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science, offering a platform for the development of novel therapeutic agents and functional materials. This document details key synthetic methodologies, including the preparation of the core this compound structure and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. Spectroscopic and physical characterization data are presented in a structured format to facilitate comparison and analysis. Furthermore, this guide explores the potential of these derivatives in drug development, with a focus on their interaction with significant signaling pathways.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a diazotization-dediazoniation reaction starting from 1,4-diamino-2,3-dibromonaphthalene. This method, detailed in Chinese patent CN109180423B, provides a high-purity product under mild reaction conditions with few byproducts.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1,4-diamino-2,3-dibromonaphthalene

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

90% Ethanol (B145695) solution

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Water

Procedure:

-

In a 2500 mL three-necked flask, combine 316 g (1 mol) of 1,4-diamino-2,3-dibromonaphthalene and 12.5 g (0.05 mol) of CuSO₄·5H₂O.

-

Add 1600 mL of a 90% (volume percent) ethanol solution.

-

Slowly add 784 g (8 mol) of concentrated sulfuric acid.

-

Heat the mixture to 65 °C and stir for 30 minutes to ensure complete dissolution of the 1,4-diamino-2,3-dibromonaphthalene.

-

Prepare a solution of 172.4 g (2.5 mol) of sodium nitrite in 344 g of water.

-

Cool the reaction mixture to 0-5 °C and slowly add the sodium nitrite solution dropwise, maintaining the temperature within this range.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

-

Filter the reaction mixture to collect the crude this compound.

-

The crude product can be further purified by refining treatment to achieve a purity of ≥ 99.5%.

Quantitative Data:

| Reactant/Product | Molar Ratio/Amount | Yield | Purity |

| 1,4-diamino-2,3-dibromonaphthalene | 1 mol (316 g) | - | - |

| Concentrated H₂SO₄ | 8 mol (784 g) | - | - |

| Sodium Nitrite | 2.5 mol (172.4 g) | - | - |

| Crude this compound | 400 g | ~70% (calculated based on stoichiometry) | - |

| Refined this compound | - | - | ≥ 99.5% |

Derivatization of this compound

The bromine atoms at the 2 and 3 positions of the naphthalene (B1677914) core are amenable to a variety of cross-coupling reactions, providing a gateway to a diverse range of derivatives. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the synthesis of 2,3-diarylnaphthalenes by coupling this compound with arylboronic acids. This reaction is known for its high efficiency and tolerance of a wide range of functional groups.

General Synthetic Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the synthesis of 2,3-diarylnaphthalenes via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2,3-diaminonaphthalene (B165487) derivatives through the coupling of this compound with primary or secondary amines. This reaction is a cornerstone for the formation of C-N bonds in aromatic systems.

General Synthetic Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the synthesis of 2,3-diaminonaphthalene derivatives via Buchwald-Hartwig amination.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Data for this compound:

| Technique | Data |

| Molecular Formula | C₁₀H₆Br₂[2] |

| Molecular Weight | 285.96 g/mol [2] |

| ¹H NMR | δ 8.35 (dd, J 3.3, 6.5 Hz, 2H), 7.75 (dd, J 3.3, 6.5 Hz, 2H), 7.72 (s, 2H) |

| ¹³C NMR | δ 133.5, 131.3, 128.6, 127.8, 123.4 |

| Mass Spectrometry (EI) | m/z (%) 288 ([M⁸¹Br₂]⁺, 45), 286 ([M⁷⁹Br⁸¹Br]⁺, 96), 284 ([M⁷⁹Br₂]⁺, 52), 207 (30), 205 (32), 126 (100) |

| Infrared (KBr) | υₘₐₓ 3060, 1564, 1180, 757 cm⁻¹ |

| Melting Point | 142 °C[3] |

Applications in Drug Development and Relevant Signaling Pathways

Naphthalene and its derivatives have been extensively studied in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The derivatization of the this compound scaffold allows for the fine-tuning of these properties and the development of targeted therapeutic agents.

Anticancer Activity and Signaling Pathways

Several studies have highlighted the potential of naphthalene derivatives as anticancer agents. These compounds can exert their effects by modulating various signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: One study on dihydroxy-naphthalene derivatives demonstrated that these compounds can induce apoptosis in cancer cells by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target in cancer therapy, as its constitutive activation is observed in many tumors, including triple-negative breast cancer (TNBC). A study on a series of naphthalene derivatives showed that they could inhibit the growth and metastasis of TNBC cells by targeting the STAT3 signaling pathway.

VEGFR-2 Inhibition: Naphthalene-chalcone hybrids have been investigated as potential anticancer agents that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6]

Logical Relationship of a Naphthalene Derivative as a Kinase Inhibitor:

References

- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,3-Dibromonaphthalene in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-dibromonaphthalene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments based on the compound's physicochemical properties and data from structurally analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for the precise determination of solubility, empowering researchers to generate quantitative data tailored to their specific requirements.

Physicochemical Properties of this compound

This compound is a solid, polyhalogenated aromatic hydrocarbon with the chemical formula C₁₀H₆Br₂.[1][2][3] Its key physical and chemical properties are summarized below:

-

Appearance: White to off-white powder or crystalline solid.[1][4]

-

Melting Point: Approximately 142 °C[4]

The presence of the naphthalene (B1677914) core, a non-polar aromatic structure, and two bromine atoms suggests that this compound is a hydrophobic and lipophilic molecule. The principle of "like dissolves like" is central to predicting its solubility behavior. It is anticipated to have low solubility in polar solvents like water and higher solubility in non-polar and moderately polar organic solvents. The general solubility of naphthalene and its derivatives increases with temperature.[5][6]

Qualitative and Estimated Solubility Profile

For instance, 2,3-dichloronaphthalene (B20057) is reported to be relatively soluble in organic solvents such as ethanol, acetone, and benzene, with limited solubility in polar solvents like water.[5] Similarly, naphthalene is soluble in alcohols, ether, acetone, and chloroform.[6] Based on these analogs, this compound is expected to be soluble in a range of common organic solvents.

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in common organic solvents. The following table reflects this absence of data and will be updated as information becomes available. Researchers are strongly encouraged to determine solubility experimentally for their specific applications.

| Solvent Class | Specific Solvent | Solubility ( g/100 mL at 25°C) | Temperature Dependence Data |

| Alcohols | Methanol | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | |

| Isopropanol | Data Not Available | Data Not Available | |

| Ketones | Acetone | Data Not Available | Data Not Available |

| Methyl Ethyl Ketone | Data Not Available | Data Not Available | |

| Ethers | Diethyl Ether | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | Data Not Available | Data Not Available | |

| Halogenated Solvents | Dichloromethane | Data Not Available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available | |

| Aromatic Hydrocarbons | Toluene | Data Not Available | Data Not Available |

| Benzene | Data Not Available | Data Not Available | |

| Aliphatic Hydrocarbons | Hexane | Data Not Available | Data Not Available |

| Heptane | Data Not Available | Data Not Available | |

| Amides | Dimethylformamide (DMF) | Data Not Available | Data Not Available |

| Esters | Ethyl Acetate | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For the precise quantitative determination of solubility, the isothermal shake-flask method is a widely accepted and robust technique.[8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. The time required can vary and should be determined empirically by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle. This can be facilitated by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent to generate a calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factors.

-

-

Data Reporting:

-

Express the solubility in standard units such as g/100 mL, mg/L, or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. ossila.com [ossila.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Deep Dive into the Photophysical Properties of 2,3-Dibromonaphthalene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromonaphthalene is a halogenated polycyclic aromatic hydrocarbon that serves as a versatile building block in the synthesis of advanced organic electronic materials and as a host matrix for single-molecule spectroscopy. The presence of two heavy bromine atoms significantly influences its photophysical properties, leading to distinct absorption and emission characteristics, most notably a prominent phosphorescence at room temperature. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, detailing experimental methodologies and presenting key data for comparative analysis.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is dominated by the heavy-atom effect induced by the two bromine substituents. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, phosphorescence, the emission of light from the triplet state, becomes a significant de-excitation pathway.

Absorption and Emission Spectra

Studies on single crystals of this compound have provided detailed insights into its electronic transitions. The absorption spectrum is characterized by a series of bands corresponding to transitions to different singlet excited states. The fluorescence emission is typically weak due to the efficient intersystem crossing. The most prominent feature of its emission spectrum is a strong phosphorescence at longer wavelengths.

Table 1: Photophysical Data for this compound Single Crystal at Low Temperature (5 K)

| Parameter | Value | Reference |

| Absorption | ||

| S₁ ← S₀ transition (0-0 band) | ~30,880 cm⁻¹ (~323.8 nm) | |

| Emission | ||

| Fluorescence (F) | Very weak | |

| Phosphorescence (P) | Strong | |

| T₁ → S₀ transition (0-0 band) | 20,985 cm⁻¹ (476.5 nm) | |

| Phosphorescence Lifetime (τₚ) | 20 ms |

Quantum Yield and Lifetime

The heavy-atom effect in this compound leads to a low fluorescence quantum yield and a high phosphorescence quantum yield. The lifetime of the phosphorescence is significantly longer than that of fluorescence due to the spin-forbidden nature of the triplet-to-singlet transition.

Photophysical Properties of this compound Derivatives

Limited quantitative data is publicly available for simple alkylated or arylated derivatives of this compound. However, the principles of substituent effects on the photophysics of aromatic systems can be applied to predict their behavior.

-

Electron-donating groups (e.g., alkyl, alkoxy) are expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra. They may also influence the quantum yields and lifetimes.

-

Electron-withdrawing groups (e.g., cyano, nitro) would likely lead to a blue-shift (hypsochromic shift) and could potentially alter the efficiency of intersystem crossing.

-

Extended conjugation through the addition of aryl groups can lead to significant red-shifts in the absorption and emission spectra and may introduce new excited state deactivation pathways.

Further experimental investigation is required to quantify the precise effects of various substituents on the photophysical properties of the this compound core.

Experimental Protocols

The determination of the photophysical properties of this compound and its derivatives involves a suite of spectroscopic techniques.

Sample Preparation

For solid-state measurements, single crystals of high purity are grown. For solution-state studies, the compound is dissolved in a suitable organic solvent, and the solution is often degassed to remove oxygen, which can quench the triplet state and reduce phosphorescence.

Absorption Spectroscopy

UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. The sample is placed in a quartz cuvette, and the absorbance is measured as a function of wavelength.

Emission Spectroscopy

Fluorescence and phosphorescence spectra are measured using a spectrofluorometer. To distinguish between fluorescence and phosphorescence, time-resolved techniques are employed.

Experimental Workflow for Time-Resolved Phosphorescence Measurement

An In-depth Technical Guide to the Reactivity of 2,3-Dibromonaphthalene with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromonaphthalene is a versatile building block in organic synthesis, offering two reactive sites for the introduction of a wide array of functional groups. Its utility is particularly pronounced in the construction of complex polycyclic aromatic hydrocarbons, functional materials for organic electronics, and scaffolds for medicinal chemistry. The differential reactivity of the two bromine atoms, situated in the electronically distinct β-positions of the naphthalene (B1677914) core, allows for both selective mono-functionalization and exhaustive di-substitution. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of organometallic reagents, including organolithium and Grignard reagents, as well as its application in palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of the C-Br bonds in this compound is governed by several factors, including the nature of the organometallic reagent, the catalyst system employed, and the reaction conditions. The two bromine atoms are chemically equivalent in the starting material, which can lead to mixtures of mono- and di-substituted products. Achieving selectivity is a key challenge and a primary focus of synthetic strategies.

Generally, the reaction can proceed through two main pathways:

-

Halogen-Metal Exchange or Grignard Formation: This typically involves highly reactive organometallic species like organolithium or Grignard reagents, leading to the formation of a nucleophilic naphthalene intermediate that can then react with an electrophile.

-

Palladium-Catalyzed Cross-Coupling Reactions: This broad class of reactions, including Suzuki, Sonogashira, Stille, Negishi, and Kumada couplings, allows for the formation of C-C bonds under milder conditions with high functional group tolerance.

Reactivity with Organolithium and Grignard Reagents

The reaction of this compound with strong organolithium bases, such as n-butyllithium, typically proceeds via a halogen-metal exchange mechanism. This process is extremely fast, often occurring at very low temperatures (e.g., -78 °C), and can be faster than proton transfer or nucleophilic addition.[1] The resulting lithiated naphthalene species are potent nucleophiles.

Controlling the stoichiometry of the organolithium reagent is crucial for achieving selective mono-lithiation. The use of one equivalent of n-butyllithium can favor the formation of 2-bromo-3-lithionaphthalene, which can then be trapped with an electrophile. However, due to the high reactivity, mixtures of mono- and di-lithiated species, as well as the starting material, can be obtained.

Similarly, Grignard reagents can be formed from this compound. The formation of a mono-Grignard reagent is feasible, though the preparation of the di-Grignard reagent can be more challenging. These reagents are strong bases and nucleophiles, suitable for reactions with carbonyls, epoxides, and other electrophiles.[2][3]

Logical Workflow for Halogen-Metal Exchange

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, offering a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organohalide.[4][5] For this compound, both mono- and diarylation can be achieved. The selectivity often depends on the stoichiometry of the boronic acid and the reaction conditions.[6]

Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the synthesis of diarylthiophenes.[7]

-

Reactants:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2-2.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

-

Solvent: A mixture of toluene (B28343) and water (e.g., 4:1 v/v).

-

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the toluene/water solvent mixture.

-

Add the palladium(II) acetate and triphenylphosphine.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

| Reactant (Arylboronic Acid) | Product | Yield (%) |

| Phenylboronic acid | 2,3-Diphenylnaphthalene | Not specified |

| Pyridin-2-ylboronic acid | 2,3-Di(pyridin-2-yl)naphthalene | Not specified |

Yields are highly dependent on the specific arylboronic acid and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[8] This reaction is instrumental in synthesizing alkynyl-substituted naphthalenes. Regioselective mono-alkynylation of dihaloarenes can be challenging, but can sometimes be controlled by catalyst choice and reaction conditions.[9][10]

Experimental Protocol: General Sonogashira Coupling

This is a general procedure adaptable for this compound.[11]

-

Reactants:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.025 equiv)

-

Diisopropylamine (7.0 equiv)

-

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve this compound in THF in a Schlenk flask under an inert atmosphere.

-

Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

-

Stir the reaction at room temperature for 3-24 hours, monitoring by TLC.

-

Upon completion, dilute with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

| Reactant (Alkyne) | Product | Yield (%) |

| Phenylacetylene (2.2 eq) | 2,3-Bis(phenylethynyl)naphthalene | Not specified |

| Trimethylsilylacetylene (1.1 eq) | 2-Bromo-3-((trimethylsilyl)ethynyl)naphthalene | Not specified |

Achieving high yields for the double coupling requires careful optimization of conditions.

Catalytic Cycle for Sonogashira Coupling

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium.[11] It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol: General Stille Coupling

This protocol is based on general procedures for Stille couplings.[6][11]

-

Reactants:

-

This compound (1.0 equiv)

-

Organostannane (e.g., tributyl(vinyl)tin) (2.2-2.5 equiv for di-coupling)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Lithium chloride (LiCl) (3.0 equiv)

-

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve this compound and LiCl in the solvent.

-

Add the organostannane reagent.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture (typically 80-100 °C) for several hours to overnight.

-

After cooling, quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

-

Filter the mixture and perform a standard aqueous workup on the filtrate.

-

Purify the product by column chromatography.

-

| Reactant (Organostannane) | Product | Yield (%) |

| Tributyl(vinyl)tin (2.2 eq) | 2,3-Divinylnaphthalene | Not specified |

| 2-(Tributylstannyl)furan (2.2 eq) | 2,3-Di(furan-2-yl)naphthalene | Not specified |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[1][4] Organozinc reagents are generally more reactive than organoboranes and organostannanes.

Experimental Protocol: General Negishi Coupling

This protocol is adapted from general Negishi coupling procedures.[12]

-

Reactants:

-

This compound (1.0 equiv)

-

Organozinc reagent (prepared in situ or pre-formed) (2.2 equiv)

-

Palladacycle precatalyst (e.g., XPhos-Pd-G3) (0.01-0.05 equiv)

-

-

Solvent: Anhydrous THF or other ethereal solvents.

-

Procedure:

-

Preparation of Organozinc Reagent (if in situ): To a solution of the corresponding organohalide in THF at low temperature, add n-BuLi, followed by ZnCl₂.

-

To a solution of this compound and the palladium catalyst in THF, add the solution of the organozinc reagent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Perform an aqueous workup and extract with an organic solvent.

-

Dry, concentrate, and purify the product by chromatography.

-

| Reactant (Organozinc) | Product | Yield (%) |

| Phenylzinc chloride (2.2 eq) | 2,3-Diphenylnaphthalene | Not specified |

| Ethylzinc chloride (2.2 eq) | 2,3-Diethylnaphthalene | Not specified |

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst.[13][14][15] Due to the high reactivity of Grignard reagents, this method is less tolerant of functional groups like esters or acidic protons.[15]

Experimental Protocol: General Kumada Coupling

This protocol is based on general procedures for Kumada couplings.[2]

-

Reactants:

-

This compound (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide) (2.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

-

Solvent: Anhydrous THF or Diethyl Ether

-

Procedure:

-

To a solution of this compound and the palladium catalyst in THF under an inert atmosphere, add the Grignard reagent dropwise at 0 °C or room temperature.

-

Stir the reaction for several hours until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography.

-

| Reactant (Grignard Reagent) | Product | Yield (%) |

| Phenylmagnesium bromide (2.2 eq) | 2,3-Diphenylnaphthalene | Not specified |

| Methylmagnesium bromide (2.2 eq) | 2,3-Dimethylnaphthalene | Not specified |

Regioselectivity in Mono-functionalization

Achieving selective mono-functionalization of this compound is a significant synthetic challenge. Since the two bromine atoms are electronically and sterically very similar, reactions often yield a mixture of the mono-substituted product, the di-substituted product, and unreacted starting material.

Strategies to promote mono-substitution include:

-

Stoichiometric Control: Using a slight deficiency or exactly one equivalent of the organometallic reagent.

-

Lower Temperatures: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the reaction of the more kinetically accessible site or by slowing down the second substitution.

-

Catalyst/Ligand Control: In palladium-catalyzed reactions, the choice of ligand can influence the reactivity and selectivity. Bulky ligands can sometimes favor mono-substitution.

Despite these strategies, chromatographic separation is often required to isolate the desired mono-substituted product.

Conclusion

This compound is a valuable substrate for a wide range of reactions with organometallic reagents. While di-substitution is often straightforward, achieving high yields of selectively mono-substituted products requires careful control of reaction conditions. The palladium-catalyzed cross-coupling reactions, in particular, offer a powerful and versatile platform for the synthesis of a diverse array of 2,3-disubstituted naphthalene derivatives, which are important motifs in materials science and medicinal chemistry. Further research into catalyst systems that can effectively differentiate between the two bromine atoms would significantly enhance the synthetic utility of this important building block.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada Coupling | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kumada Coupling [organic-chemistry.org]

- 14. Kumada coupling - Wikipedia [en.wikipedia.org]

- 15. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,3-dibromonaphthalene. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on predicting its reactivity and regioselectivity based on established principles of electrophilic aromatic substitution on naphthalene (B1677914) systems. Detailed hypothetical experimental protocols for key reactions—nitration, bromination, Friedel-Crafts acylation, and sulfonation—are presented to guide future research. This guide aims to serve as a foundational resource for chemists and pharmaceutical scientists interested in the synthesis of novel this compound derivatives for applications in materials science and drug discovery.

Introduction: Reactivity and Regioselectivity of this compound

This compound is a disubstituted aromatic hydrocarbon where two bromine atoms are situated on one of the aromatic rings. The bromine atoms are deactivating groups due to their electron-withdrawing inductive effect (-I), which reduces the electron density of the naphthalene ring system, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene. However, the lone pairs on the bromine atoms can participate in resonance (+M effect), which directs incoming electrophiles to the ortho and para positions relative to the bromine substituents.

In the case of this compound, the available positions for electrophilic attack are the α-positions (1, 4, 5, and 8) and the β-positions (6 and 7) on the unsubstituted ring. Electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance without disrupting the aromaticity of the adjacent ring.

For this compound, the deactivating effect of the two bromine atoms is expected to be more pronounced on the substituted ring. Therefore, electrophilic substitution is predicted to occur predominantly on the unsubstituted ring (positions 5, 6, 7, and 8). Within this ring, the α-positions (5 and 8) are expected to be the primary sites of attack due to the inherent reactivity of the naphthalene core. The substitution pattern is anticipated to favor the formation of 1,6- and 1,7-disubstituted products, with the α-position of the unsubstituted ring being the most likely point of electrophilic attack.

Key Electrophilic Substitution Reactions and Predicted Outcomes

This section outlines the predicted outcomes and provides detailed, plausible experimental protocols for the major electrophilic substitution reactions of this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Predicted Regioselectivity: The nitration of this compound is expected to yield a mixture of 2,3-dibromo-6-nitronaphthalene and 2,3-dibromo-7-nitronaphthalene, with the former likely being the major product due to substitution at the more reactive α-position of the unsubstituted ring.

Table 1: Predicted Products and Conditions for Nitration of this compound

| Product Name | Predicted Position of Nitration | Reagents | Temperature (°C) | Predicted Major/Minor |

| 2,3-Dibromo-6-nitronaphthalene | 6 (α-position) | HNO₃, H₂SO₄ | 0 - 25 | Major |

| 2,3-Dibromo-7-nitronaphthalene | 7 (β-position) | HNO₃, H₂SO₄ | 0 - 25 | Minor |

Experimental Protocol: Synthesis of 2,3-Dibromo-6-nitronaphthalene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 g, 3.5 mmol) to 10 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (0.22 mL, 3.5 mmol) and concentrated sulfuric acid (1 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto 50 g of crushed ice with stirring. The crude product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol (B145695) to obtain the purified nitrated product.

Bromination

Further bromination of this compound introduces a third bromine atom. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as FeBr₃.

Predicted Regioselectivity: Bromination is expected to occur at the α-positions of the unsubstituted ring, leading primarily to 2,3,6-tribromonaphthalene.

Table 2: Predicted Products and Conditions for Bromination of this compound

| Product Name | Predicted Position of Bromination | Reagents | Catalyst | Temperature (°C) |

| 2,3,6-Tribromonaphthalene | 6 (α-position) | Br₂ | FeBr₃ | 25 |

Experimental Protocol: Synthesis of 2,3,6-Tribromonaphthalene

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve this compound (1.0 g, 3.5 mmol) in 15 mL of a suitable solvent such as carbon tetrachloride or dichloromethane (B109758). Add a catalytic amount of iron filings or anhydrous FeBr₃.

-

Addition of Bromine: From the dropping funnel, add a solution of bromine (0.18 mL, 3.5 mmol) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature until the evolution of hydrogen bromide gas ceases (approximately 2-4 hours). The disappearance of the reddish-brown color of bromine indicates the completion of the reaction.

-

Workup: Wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent like ethanol or acetic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Predicted Regioselectivity: Acylation is expected to occur at the less sterically hindered α-position of the unsubstituted ring, yielding primarily the 6-acyl-2,3-dibromonaphthalene. The choice of solvent can influence the regioselectivity in Friedel-Crafts reactions of naphthalene derivatives.

Table 3: Predicted Products and Conditions for Friedel-Crafts Acylation of this compound

| Product Name | Predicted Position of Acylation | Reagents | Catalyst | Solvent |

| 1-(6,7-Dibromonaphthalen-2-yl)ethan-1-one | 6 (α-position) | Acetyl chloride | AlCl₃ | Dichloromethane or Carbon disulfide |

Experimental Protocol: Synthesis of 1-(6,7-Dibromonaphthalen-2-yl)ethan-1-one [3]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.0 g, 7.5 mmol) in 20 mL of dry dichloromethane. Cool the suspension to 0 °C.

-

Formation of Acylium Ion: Slowly add acetyl chloride (0.27 mL, 3.8 mmol) to the stirred suspension.

-

Addition of Substrate: To this mixture, add a solution of this compound (1.0 g, 3.5 mmol) in 10 mL of dry dichloromethane dropwise over 30 minutes.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. The reaction is typically performed with concentrated or fuming sulfuric acid. The regioselectivity of naphthalene sulfonation is known to be temperature-dependent.

Predicted Regioselectivity: At lower temperatures, the kinetically controlled product, this compound-6-sulfonic acid (α-substitution), is expected to be the major product. At higher temperatures, the thermodynamically more stable β-substituted product, this compound-7-sulfonic acid, may be favored.

Table 4: Predicted Products and Conditions for Sulfonation of this compound

| Product Name | Predicted Position of Sulfonation | Reagents | Temperature (°C) | Control |

| This compound-6-sulfonic acid | 6 (α-position) | Conc. H₂SO₄ | 40-80 | Kinetic |

| This compound-7-sulfonic acid | 7 (β-position) | Conc. H₂SO₄ | >160 | Thermodynamic |

Experimental Protocol: Synthesis of this compound-6-sulfonic acid

-

Reaction Setup: In a round-bottom flask, add this compound (1.0 g, 3.5 mmol) to 10 mL of concentrated sulfuric acid.

-

Reaction: Heat the mixture with stirring in a water bath at 80 °C for 2 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into 50 mL of cold water.

-

Isolation and Purification: The sulfonic acid product may precipitate upon cooling or by the addition of a saturated sodium chloride solution ("salting out"). Collect the precipitate by filtration, wash with a cold, saturated NaCl solution, and dry. The product can be further purified by recrystallization from water or dilute acid.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution on the this compound ring and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Caption: A generalized experimental workflow for electrophilic substitution reactions.

Conclusion